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benzophenone

CAS No.: 898765-07-6

Cat. No.: B1343322 Get Quote

A Case Study with 3-Methoxy-3'-morpholinomethyl benzophenone

Welcome to the technical support center for researchers, scientists, and drug development

professionals. This guide provides a comprehensive framework for identifying and validating

potential off-target effects of novel small molecules, using the hypothetical compound 3-
Methoxy-3'-morpholinomethyl benzophenone as a practical example. As this is a novel

chemical entity, direct data on its off-target profile is not available. Therefore, this guide is

designed to equip you with the strategy and methodologies to undertake such an investigation

for any new compound in your pipeline.

Our approach is grounded in the principles of scientific integrity, providing you with a self-

validating system to ensure the reliability of your findings. We will explore a multi-pronged

strategy, from initial computational predictions to in-depth experimental validation.

Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions researchers face when initiating an off-target liability

assessment for a novel compound.
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Q1: I have synthesized a novel compound, 3-Methoxy-3'-morpholinomethyl benzophenone.

Where do I even begin to look for potential off-target effects?

A1: The most effective strategy is a tiered approach that moves from broad, predictive methods

to more focused, experimental validation. Start with in-silico (computational) profiling to

generate initial hypotheses about potential off-target interactions. This can be followed by

broad biochemical screens, such as kinome profiling, and unbiased proteome-wide

approaches. Finally, cell-based assays can be used to confirm these interactions in a more

physiologically relevant context.

Q2: What are the advantages of using computational models for off-target prediction?

A2: Computational, or in-silico, models offer a rapid and cost-effective way to scan a vast

landscape of potential biological targets. By comparing the structure of your compound to

databases of known ligands and their targets, these models can predict potential interactions

with proteins like kinases, GPCRs, and ion channels. This allows you to prioritize your

experimental resources on the most likely off-targets.

Q3: My compound shows a desirable effect in my primary assay. Why is it crucial to investigate

off-target effects early on?

A3: Early identification of off-target effects is critical for several reasons. Unforeseen

interactions can lead to misleading structure-activity relationships (SAR), confounding your lead

optimization efforts. Furthermore, off-target effects are a major cause of toxicity and adverse

drug reactions in later stages of drug development, leading to costly failures.[1] Proactive

profiling helps to de-risk your compound and build a more comprehensive understanding of its

biological activity.

Q4: What is the difference between target-based and phenotypic screening for identifying off-

target effects?

A4: Target-based screening, like kinome profiling, assesses the interaction of your compound

with a predefined set of molecular targets.[2] In contrast, phenotypic screening is an unbiased

approach where you treat cells or organisms with your compound and observe any changes in

their physical characteristics or behavior (phenotype).[2][3][4][5][6] A significant and
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unexpected phenotypic change can indicate an off-target effect, even if the specific molecular

target is initially unknown.[2][4][5]

Q5: How can I be sure that the off-target interactions I observe are real and not experimental

artifacts?

A5: This is a critical question that underscores the importance of orthogonal validation. An

orthogonal approach uses multiple, independent methods to confirm a finding. For example, if

an in-silico prediction suggests your compound binds to a particular kinase, you would then test

this experimentally using a biochemical kinase assay. If the biochemical assay confirms the

interaction, you could further validate it in a cell-based assay that measures the activity of that

specific kinase signaling pathway.

Part 2: Troubleshooting Guide
This section provides practical advice for specific challenges you might encounter during your

off-target investigation of a compound like 3-Methoxy-3'-morpholinomethyl benzophenone.
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Problem Potential Cause
Troubleshooting Steps &

Rationale

Unexpected cell toxicity at low

concentrations

The compound may have a

potent, unidentified off-target

that is critical for cell viability.

1. Perform a broad-spectrum

kinase panel: Kinases are

frequently implicated in off-

target toxicity. A

comprehensive screen can

quickly identify unintended

inhibition of essential kinases.

[7][8][9][10] 2. Conduct

Thermal Proteome Profiling

(TPP): This unbiased method

can identify protein targets that

are stabilized by compound

binding, providing clues to the

mechanism of toxicity.[11][12]

[13] 3. Phenotypic Profiling:

Use high-content imaging to

assess morphological changes

in cells upon treatment. This

can provide signatures that

point towards specific cellular

pathways being affected.[2][3]

[6]

In-silico predictions do not

match experimental results

Computational models are

predictive and have limitations.

The training data may not be

representative of your

compound's chemical space.

1. Evaluate the confidence

score of the prediction: Most

in-silico tools provide a

confidence or probability score

for each predicted interaction.

Prioritize experimental

validation of high-confidence

predictions. 2. Expand the

scope of your experimental

assays: Your compound may

interact with a target class not

well-represented in the
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prediction algorithm. Consider

broader screening panels. 3.

Use multiple prediction tools:

Different algorithms may yield

different results. Cross-

referencing predictions from

multiple platforms can increase

confidence in potential off-

targets.

A biochemical hit does not

translate to a cellular effect

The off-target may not be

accessible or relevant in a

cellular context due to factors

like cellular localization,

compound permeability, or the

presence of competing

endogenous ligands.

1. Confirm cellular target

engagement: Use a technique

like the Cellular Thermal Shift

Assay (CETSA) to verify that

your compound is binding to

the intended off-target within

the cell.[11] 2. Assess the

functional consequence of

target engagement: Even if the

compound binds, it may not

modulate the protein's function

in a cellular environment. Use

a cell-based assay that

measures a downstream

signaling event of the putative

off-target.

Difficulty in deconvoluting the

target of a phenotypic screen

The observed phenotype could

be the result of engaging

multiple targets or a single,

unknown target.

1. Chemoproteomics:

Techniques like Thermal

Proteome Profiling (TPP) can

be used to identify the protein

targets that bind to your

compound in the context of the

phenotypic assay.[11][12][13]

2. Genetic approaches: Use

CRISPR or siRNA to

systematically knock down

genes encoding for potential

targets and see if the
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phenotype is rescued.[14][15]

[16][17][18][19][20][21][22][23]

[24][25]

Part 3: Experimental Protocols and Workflows
This section provides a detailed, step-by-step workflow for the systematic identification of off-

target effects for a novel compound like 3-Methoxy-3'-morpholinomethyl benzophenone.

Workflow for Off-Target Identification

Phase 1: In-Silico Prediction

Phase 2: Biochemical Screening

Phase 3: Cellular Validation Phase 4: Target Deconvolution & Validation

In-Silico Off-Target Prediction
(e.g., OTSA, CTLink)

Kinome Profiling
(Broad Kinase Panel)

Prioritize Kinase Families

Thermal Proteome Profiling (TPP)

Hypothesize Non-Kinase Targets

Cellular Thermal Shift Assay (CETSA)

Validate Hits Validate Hits

Phenotypic Screening
(High-Content Imaging) Chemoproteomics

Identify Targets

CRISPR/siRNA Screening

Identify Targets

Functional Cellular Assays

Confirm Functional Effect Confirm Functional Effect Confirm Functional Effect
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Click to download full resolution via product page

Caption: A systematic workflow for identifying off-target effects.

Step-by-Step Methodologies
1. In-Silico Off-Target Prediction

Objective: To generate a preliminary list of potential off-targets for 3-Methoxy-3'-
morpholinomethyl benzophenone.

Protocol:

Obtain the 2D or 3D structure of the compound.

Submit the structure to a computational off-target prediction service or software. These

platforms utilize machine learning algorithms and compare the compound's structure to

large databases of known ligand-target interactions.

Analyze the output, paying close attention to targets with high prediction scores. The

output will typically be a list of potential off-targets ranked by likelihood of interaction.

Categorize the predicted off-targets (e.g., kinases, GPCRs, ion channels) to guide

downstream experimental design.

2. Kinome Profiling

Objective: To experimentally screen for off-target interactions with a broad range of protein

kinases.

Protocol:

Select a kinome profiling service that offers a diverse panel of kinases.[7][8][9][10][26]

Provide the service with a sample of your compound at a specified concentration (typically

1-10 µM).
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The service will perform biochemical assays to measure the inhibitory activity of your

compound against each kinase in the panel.

Receive and analyze the data, which is usually presented as a percentage of inhibition for

each kinase.

"Hits" are typically defined as kinases that are inhibited by more than a certain threshold

(e.g., 50% or 80%) at the screening concentration.

3. Thermal Proteome Profiling (TPP)

Objective: To identify protein targets of your compound in an unbiased manner by measuring

changes in protein thermal stability.[11][12]

Protocol:

Treat cultured cells with your compound or a vehicle control.

Lyse the cells and divide the lysate into several aliquots.

Heat each aliquot to a different temperature.

Separate the soluble and aggregated protein fractions.

Analyze the soluble protein fraction of each sample using quantitative mass spectrometry.

[12][13]

Proteins that are stabilized by binding to your compound will remain soluble at higher

temperatures compared to the vehicle control. These are your potential off-targets.

4. Phenotypic Screening

Objective: To identify unexpected biological effects of your compound by observing changes

in cellular phenotype.[2][3][4][5][6]

Protocol:

Choose a cell line relevant to your research or a panel of different cell lines.
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Treat the cells with a range of concentrations of your compound.

Use high-content imaging to capture images of the cells, staining for various cellular

components (e.g., nucleus, cytoskeleton, mitochondria).

Analyze the images using software that can quantify a multitude of cellular features (e.g.,

cell size, shape, texture, and intensity of staining).

Compare the phenotypic profile of your compound-treated cells to a library of profiles from

reference compounds with known mechanisms of action. This can provide clues to the

molecular pathways your compound is affecting.

References
Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. [Link]

Phenotypic screening - Wikipedia. [Link]

Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang. [Link]

Phenotypic Screening: A Powerful Tool for Drug Discovery - Technology Networks. [Link]

Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs - PMC.

[Link]

KinomePro - Pamgene. [Link]

Phenotypic Screening for Drug Discovery - Blog - Biobide. [Link]

Kinome Profiling Service | MtoZ Biolabs. [Link]

Comprehensive Analysis of CRISPR Off-Target Effects - CD Genomics. [Link]

Kinase Panel Profiling I Pharmaron CRO Services. [Link]

A New Drug Discovery Approach Based on Thermal Proteome Profiling to Develop More

Effective Drugs - Brieflands. [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.technologynetworks.com/drug-discovery/articles/phenotypic-screening-in-early-drug-discovery-opportunities-and-challenges-348560
https://en.wikipedia.org/wiki/Phenotypic_screening
https://www.frontiersin.org/journals/crispr/articles/10.3389/fcrpr.2024.1384333/full
https://www.technologynetworks.com/drug-discovery/articles/phenotypic-screening-a-powerful-tool-for-drug-discovery-348560
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5795029/
https://www.pamgene.com/kinomepro
https://www.biobide.com/phenotypic-screening-for-drug-discovery
https://www.mtoz-biolabs.com/kinome-profiling-service.html
https://www.cd-genomics.com/blog/comprehensive-analysis-of-crispr-off-target-effects/
https://www.pharmaron.com/biochemistry-services/kinase-panel-profiling/
https://brieflands.com/articles/mejrh-113533.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


News: Deep learning predicts CRISPR off-target effects. [Link]

Mass Spectrometry Proteomics: A Key to Faster Drug Discovery - PMC. [Link]

BLOG: Selecting the Right Gene Editing Off-Target Assay - seqWell. [Link]

Using scalable proteomic tools for drug discovery | Broad Institute. [Link]

Off-target effects in CRISPR/Cas9 gene editing - PMC - NIH. [Link]

Advancing Drug Discovery with Proteomics. [Link]

Proteomics Approaches to Overcome Undruggable Targets in Disease - AZoLifeSciences.

[Link]

Off-Target Screening Cell Microarray Assay - Creative Biolabs. [Link]

Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for

safer therapeutics - PMC. [Link]

Figure 1 from SYNTHESIS AND BIOLOGICAL EVALUATION OF (3S)-3-(4-

METHOXYMETHOXY) BENZYL) MORPHOLINE DERIVATIVES FROM L-TYROSINE |

Semantic Scholar. [https://www.semanticscholar.org/paper/SYNTHESIS-AND-BIOLOGICAL-

EVALUATION-OF-(-)-3-(4-Velupillai-

Dixit/452377a00f28a9b69b618342217c91833502b489/figure/0]([Link]

Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. [Link]

Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

(PDF) Synthesis and bioactivity investigation of benzophenone and its derivatives -

ResearchGate. [Link]

The precision paradox: Off-target effects in gene editing | Drug Discovery News. [Link]

Off-target effects in CRISPR/Cas9 gene editing - Frontiers. [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.drugdiscovery.news/deep-learning-predicts-crispr-off-target-effects/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10787889/
https://seqwell.com/blog/selecting-the-right-gene-editing-off-target-assay/
https://www.broadinstitute.org/news/using-scalable-proteomic-tools-drug-discovery
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10003051/
https://www.eurofinsdiscoveryservices.com/cms/cms-files/2023/12/advancing-drug-discovery-with-proteomics-flyer.pdf
https://www.azolifesciences.com/article/Proteomics-Approaches-to-Overcome-Undruggable-Targets-in-Disease.aspx
https://www.creative-biolabs.com/dsm/off-target-screening-cell-microarray-assay.htm
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10849313/
https://www.semanticscholar.org/paper/SYNTHESIS-AND-BIOLOGICAL-EVALUATION-OF-(-)-3-(4-Velupillai-Dixit/452377a00f28a9b69b618342217c91833502b489/figure/0)
https://crisprmedicinenews.com/news/strategies-to-avoid-and-reduce-off-target-effects/
https://pubs.acs.org/doi/10.1021/acs.jcim.9b00223
https://www.researchgate.net/publication/381504860_Synthesis_and_bioactivity_investigation_of_benzophenone_and_its_derivatives
https://www.drugdiscoverynews.com/the-precision-paradox-off-target-effects-in-gene-editing-15214
https://www.frontiersin.org/articles/10.3389/fgeed.2023.1141547/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory

Agents - PMC. [Link]

Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC. [Link]

Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated

Genome Editing - MDPI. [Link]

Synthesis and bioactivity investigation of benzophenone and its derivatives. [Link]

Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC. [Link]

Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant

women? - PMC. [Link]

BENZOPHENONE 3 - Ataman Kimya. [Link]

SCIENTIFIC ADVISORY GROUP ON CHEMICAL SAFETY OF NON-FOOD AND NON-

MEDICINAL CONSUMER PRODUCTS (SAG-CS) - GOV.UK. [Link]

Opinion on benzophenone-3. [Link]

View of Is the commonly used UV filter benzophenone-3 a risk factor for the nervous

system? | Acta Biochimica Polonica. [Link]

Benzophenone & Related Compounds - Safe Cosmetics. [Link]

BENZOPHENONE-3 |. [Link]

Benzophenones - Substance report. [Link]

Amended Safety Assessment of Benzophenones as Used in Cosmetics. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3148560/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8556019/
https://www.mdpi.com/1422-0067/21/13/4747
https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra02540a
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11204218/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7380116/
https://www.ataman-chemicals.com/benzophenone-3_u215/
https://www.gov.uk/government/publications/sag-cs-statement-on-benzophenone-3-in-consumer-products/scientific-advisory-group-on-chemical-safety-of-non-food-and-non-medicinal-consumer-products-sag-cs-statement-on-benzophenone-3
https://health.ec.europa.eu/system/files/2021-08/sccp_o_078_0.pdf
https://www.actabp.pl/article/18580/Is-the-commonly-used-UV-filter-benzophenone-3-a-risk-factor-for-the-nervou
https://www.safecosmetics.org/chemicals/benzophenone/
https://www.cosmeticsinfo.org/ingredients/benzophenone-3/
https://www.gov.uk/government/publications/benzophenones-substance-report/benzophenones-substance-report
https://www.cir-safety.org/sites/default/files/benzophenones.pdf
https://www.benchchem.com/product/b1343322?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules -
PubMed [pubmed.ncbi.nlm.nih.gov]

2. technologynetworks.com [technologynetworks.com]

3. proventainternational.com [proventainternational.com]

4. Phenotypic screening - Wikipedia [en.wikipedia.org]

5. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]

6. blog.biobide.com [blog.biobide.com]

7. KinomePro - Pamgene [pamgene.com]

8. assayquant.com [assayquant.com]

9. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

10. pharmaron.com [pharmaron.com]

11. brieflands.com [brieflands.com]

12. Mass Spectrometry Proteomics: A Key to Faster Drug Discovery - PMC
[pmc.ncbi.nlm.nih.gov]

13. azolifesciences.com [azolifesciences.com]

14. Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang |
Computational Molecular Biology [bioscipublisher.com]

15. Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs - PMC
[pmc.ncbi.nlm.nih.gov]

16. Comprehensive Analysis of CRISPR Off-Target Effects - CD Genomics [cd-
genomics.com]

17. News: Deep learning predicts CRISPR off-target effects - CRISPR Medicine
[crisprmedicinenews.com]

18. seqwell.com [seqwell.com]

19. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]

20. CRISPR Off-Target Effects Analysis - Creative Biogene CRISPR/Cas9 Platform [creative-
biogene.com]

21. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing
for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/33693348/
https://pubmed.ncbi.nlm.nih.gov/33693348/
https://www.technologynetworks.com/drug-discovery/articles/phenotypic-screening-a-powerful-tool-for-drug-discovery-398572
https://proventainternational.com/medicinal-chemistry-biology-phenotypic-screening-in-early-drug-discovery-article/
https://en.wikipedia.org/wiki/Phenotypic_screening
https://www.pfizer.com/news/articles/that_which_is_old_is_new_again_phenotypic_drug_discovery_makes_a_comeback
https://blog.biobide.com/phenotypic-screening-for-drug-discovery
https://pamgene.com/kinomepro/
https://www.assayquant.com/kinsight-services/kinome-profiling/
https://www.mtoz-biolabs.com/kinome-profiling-service.html
https://www.pharmaron.com/services/laboratory-services/in-vitro-biology/kinase-profiling/
https://brieflands.com/journals/mejrh/articles/113533
https://pmc.ncbi.nlm.nih.gov/articles/PMC12794250/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12794250/
https://www.azolifesciences.com/article/Proteomics-Approaches-to-Overcome-Undruggable-Targets-in-Disease.aspx
https://bioscipublisher.com/index.php/cmb/article/html/4113/
https://bioscipublisher.com/index.php/cmb/article/html/4113/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6037314/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6037314/
https://www.cd-genomics.com/resource-comprehensive-analysis-crispr-off-target-effects.html
https://www.cd-genomics.com/resource-comprehensive-analysis-crispr-off-target-effects.html
https://crisprmedicinenews.com/news/deep-learning-predicts-crispr-off-target-effects/
https://crisprmedicinenews.com/news/deep-learning-predicts-crispr-off-target-effects/
https://seqwell.com/guide-to-selecting-right-gene-editing-off-target-assay/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10034092/
https://www.creative-biogene.com/crispr-cas9/crispr-off-target-effects-analysis.html
https://www.creative-biogene.com/crispr-cas9/crispr-off-target-effects-analysis.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10883050/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10883050/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


22. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine
[crisprmedicinenews.com]

23. The precision paradox: Off-target effects in gene editing | Drug Discovery News
[drugdiscoverynews.com]

24. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]

25. mdpi.com [mdpi.com]

26. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]

To cite this document: BenchChem. [Technical Support Center: Proactively Identifying Off-
Target Effects of Novel Small Molecules]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1343322#identifying-off-target-effects-of-3-methoxy-
3-morpholinomethyl-benzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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